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molecular formula C16H15N3O B184955 Nicotredole CAS No. 29876-14-0

Nicotredole

Cat. No. B184955
M. Wt: 265.31 g/mol
InChI Key: ZDAZUJBASMCUAK-UHFFFAOYSA-N
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Patent
US05525727

Procedure details

To a solution of 1.97 g (10 mmol) of tryptamine hydrochloride and 1.23 g (10 mmol) of nicotinic acid in 10 ml of dry pyridine at 0° C. were added 2.20 g (10.7 mmol) of dicyclohexylcarbodiimide. The reaction mixture was stirred at room temperature for 24 hrs, and the formed dicyclohexylurea was removed by filtration (2.34 g). The pyridine was removed in vacuo, and 10 ml of methanol were added to the residue. Insoluble dicyclohexylurea in methanol was removed by filtration (0.05 g). The methanol was removed in vacuo and 10 ml of methylene chloride was added to the residue. Insoluble compound in methylene chloride was removed by filtration (0.04 g). The methylene chloride was removed in vacuo and the residue was crystallized from isopropanol. Recrystallization from methanol/isopropanol gave 1.92 g (72.5%) of N-[2-(3-indolyl)ethyl]nicotinamide as pale brown plates, m.p. 150°-152° C. IR (KBr) 3280, 3050, 2940, 1646, 1526, 1412, 1302, 1102, 740, 697 cm-1. Anal. calc. for C16H15N3O: C, 72.42; H, 5.91; N, 15.84. Found: C, 72.51; H, 5.74; N, 15.77.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1.[C:14](O)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=1.C1(N=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[NH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:5]([CH2:4][CH2:3][NH:2][C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[N:17][CH:16]=2)=[CH:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=CC=C12
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the formed dicyclohexylurea was removed by filtration (2.34 g)
CUSTOM
Type
CUSTOM
Details
The pyridine was removed in vacuo, and 10 ml of methanol
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
Insoluble dicyclohexylurea in methanol was removed by filtration (0.05 g)
CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo and 10 ml of methylene chloride
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
Insoluble compound in methylene chloride was removed by filtration (0.04 g)
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol/isopropanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CCNC(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 72.5%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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